2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
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Overview
Description
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is an organic compound with the molecular formula C14H10Cl2N2O2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents like dimethylformamide and pyridine . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be achieved through several routes. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method involves the reaction of oxalyl chloride or phosgene with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, it inhibits the synthesis of chitin, a vital component of the insect exoskeleton, leading to the death of the insect . The compound may also interact with various enzymes and receptors in biological systems, leading to its observed biological activities .
Comparison with Similar Compounds
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea: This compound shares a similar structure and is also used as an insecticide.
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide: Another structurally related compound with similar applications in agrochemicals.
N-(2-chlorobenzoyl)-N’-(4-chlorophenyl)urea: This compound is used in similar contexts and has comparable chemical properties.
These compounds share structural similarities but may differ in their specific applications and effectiveness, highlighting the uniqueness of this compound in certain contexts.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMAPYEGSTRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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